N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide
Description
N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound featuring a 1,3-dioxoisoindole core linked to a 4-ethoxyphenyl group via an acetamide bridge. This structure combines electron-rich aromatic systems with a polar amide group, making it a candidate for biological activity studies, particularly in oncology and enzyme inhibition.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-24-13-6-3-11(4-7-13)9-16(21)19-12-5-8-14-15(10-12)18(23)20-17(14)22/h3-8,10H,2,9H2,1H3,(H,19,21)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVCZDKFUCLIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core. This is followed by the introduction of the ethoxyphenyl group through a series of substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the phthalimide core or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or other aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Core Heterocycle Variations
The 1,3-dioxoisoindole core distinguishes the target compound from analogs with other heterocycles:
- Thiazolidinone/Thiazole Derivatives: Compounds like N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide () exhibit tautomerism between thiazolidinone and thiazole forms, which may influence receptor binding dynamics.
- Indazole Derivatives: Analogs such as 2-(4-ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide () replace the isoindole with an indazole ring. Indazoles often exhibit stronger π-π stacking interactions with biological targets, but the isoindole’s electron-deficient nature may enhance electrophilic reactivity .
- Benzothiazole Derivatives : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () feature a benzothiazole core, which is more lipophilic and metabolically stable than isoindole. However, the dioxoisoindole’s ketone groups may facilitate hydrogen bonding .
Substituent Effects on the Aryl Group
The 4-ethoxyphenyl group in the target compound contrasts with substituents in analogs:
- Electron-Withdrawing Groups: 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxothiazol-5-yl)-N-(4-nitrophenyl)acetamide () has a nitro group, which increases electrophilicity but reduces bioavailability due to higher polarity. The ethoxy group balances lipophilicity and solubility .
- Halogenated Analogs : Fluorine-substituted compounds (e.g., 6b in ) show enhanced metabolic stability and target affinity but may exhibit toxicity risks absent in the ethoxy variant .
Acetamide Linkage Modifications
- The target compound’s acetamide offers simpler metabolic pathways .
Structural and Activity Comparison Table
Biological Activity
N-(1,3-dioxoisoindol-5-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a dioxoisoindole moiety linked to an ethoxy-substituted acetamide. The presence of these functional groups is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N2O4 |
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating various biological pathways. The compound's ability to influence cellular processes makes it a candidate for therapeutic applications, particularly in cancer and inflammation management.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. A study demonstrated that these compounds could inhibit 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in cancer progression. The cytotoxicity of these derivatives was evaluated against several cancer cell lines, showing promising results.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown anti-inflammatory effects in vitro. It was found to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
Study 1: Anticancer Activity Evaluation
A comprehensive study published in Farmacia Journal evaluated the efficacy of various isoindole derivatives, including this compound, against cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells.
Study 2: In Vivo Anti-inflammatory Assessment
Another study assessed the anti-inflammatory effects of the compound using a mouse model of acute inflammation. The results showed a marked reduction in paw edema and inflammatory markers upon treatment with this compound compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
